molecular formula C4H5ClN2O B15150028 3-Hydroxy-4-chloro-5-methylpyrazole

3-Hydroxy-4-chloro-5-methylpyrazole

Cat. No.: B15150028
M. Wt: 132.55 g/mol
InChI Key: LESWMUIQZOXTGC-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-1,2-dihydropyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazolone ring substituted with a chlorine atom at the 4th position and a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-1,2-dihydropyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In industrial settings, the production of 4-chloro-5-methyl-1,2-dihydropyrazol-3-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, dihydropyrazoles, and other heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-5-methyl-1,2-dihydropyrazol-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-5-methyl-1,2-dihydropyrazol-3-one: Known for its unique substitution pattern and reactivity.

    4-chloro-3-methyl-1,2-dihydropyrazol-5-one: Similar structure but different substitution pattern, leading to different reactivity and applications.

    5-chloro-4-methyl-1,2-dihydropyrazol-3-one: Another isomer with distinct properties and uses.

Uniqueness

4-chloro-5-methyl-1,2-dihydropyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl substitutions make it a valuable intermediate in the synthesis of various derivatives with potential pharmaceutical and industrial applications.

Properties

IUPAC Name

4-chloro-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-2-3(5)4(8)7-6-2/h1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWMUIQZOXTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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